

# A Meta-Analysis of Aleglitazar's Clinical Trial Data: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Aleglitazar**

Cat. No.: **B3328504**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for **Aleglitazar**, a dual peroxisome proliferator-activated receptor (PPAR)- $\alpha$  and PPAR- $\gamma$  agonist. The development of **Aleglitazar** was discontinued due to an unfavorable benefit-risk profile, specifically a lack of cardiovascular efficacy and the emergence of safety concerns in the AleCardio trial.<sup>[1][2]</sup> This analysis offers a comparative look at its performance against a placebo and other classes of drugs for type 2 diabetes, supported by experimental data from key clinical trials.

## Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials of **Aleglitazar** and its comparators.

### Table 1: Glycemic and Metabolic Efficacy

| Drug Class                                        | Drug                        | Trial                  | Change in                                                      |                                                                  |                                                           |
|---------------------------------------------------|-----------------------------|------------------------|----------------------------------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------|
|                                                   |                             |                        | Change in<br>HbA1c (%)<br>(Drug vs.<br>Placebo/Co<br>mparator) | Fasting<br>Plasma<br>Glucose<br>(mg/dL)<br>(Drug vs.<br>Placebo) | Change in<br>Body<br>Weight (kg)<br>(Drug vs.<br>Placebo) |
| Dual PPAR- $\alpha$ /<br>$\gamma$ Agonist         | Aleglitazar<br>150 $\mu$ g  | AleCardio[3]           | -0.60 (vs.<br>Placebo)                                         | Significant<br>decrease (vs.<br>Placebo)[4]                      | +1.37 (vs.<br>Placebo)[5]                                 |
| Aleglitazar<br>150 $\mu$ g                        | SYNCHRON<br>Y[6]            | -0.85 (vs.<br>Placebo) | Not Reported                                                   | +0.52 (vs.<br>Placebo)                                           |                                                           |
| Thiazolidinedi<br>one (PPAR- $\gamma$<br>Agonist) | Pioglitazone<br>45 mg       | SYNCHRON<br>Y[7]       | Not Directly<br>Compared to<br>Placebo                         | Not Reported                                                     | +1.06                                                     |
| SGLT2<br>Inhibitor                                | Canagliflozin<br>100/300 mg | CANVAS[8]              | -0.65 / -0.73<br>(vs. Placebo)                                 | -1.25 / -1.61<br>mmol/L (vs.<br>Placebo)                         | -1.9 / -2.4 %<br>(vs. Placebo)                            |
| Dapagliflozin<br>10 mg                            | DECLARE-<br>TIMI 58[9]      | Lower than<br>Placebo  | Not Reported                                                   | Lower than<br>Placebo                                            |                                                           |
| GLP-1<br>Receptor<br>Agonist                      | Semaglutide<br>0.5/1.0 mg   | SUSTAIN-<br>6[10]      | -0.7 / -1.0 (vs.<br>Placebo)                                   | Not Reported                                                     | -2.9 / -4.3 (vs.<br>Placebo)                              |
| Liraglutide<br>1.8 mg                             | LEADER[11]                  | Reduced vs.<br>Placebo | Not Reported                                                   | Reduced vs.<br>Placebo                                           |                                                           |

Table 2: Lipid Profile Modification

| Drug Class                                 | Drug                    | Trial                | Change in HDL-C (%) (Drug vs. Placebo) | Change in LDL-C (%) (Drug vs. Placebo) | Change in Triglycerides (%) (Drug vs. Placebo) |
|--------------------------------------------|-------------------------|----------------------|----------------------------------------|----------------------------------------|------------------------------------------------|
| Dual PPAR- $\alpha/\gamma$ Agonist         | Aleglitazar 150 $\mu$ g | AleCardio[3]         | +3.7                                   | Increased                              | Decreased                                      |
| Aleglitazar 150 $\mu$ g                    | Primate Model[12]       | +125                 | -41                                    | -89                                    |                                                |
| Thiazolidinedione (PPAR- $\gamma$ Agonist) | Pioglitazone            | General[1]           | Modest Increase                        | Neutral or Small Increase              | Modest Decrease                                |
| SGLT2 Inhibitor                            | Canagliflozin           | General              | Small Increase                         | Small Increase                         | Small Decrease                                 |
| Dapagliflozin                              | General                 | Small Increase       | Small Increase                         | Small Decrease                         |                                                |
| GLP-1 Receptor Agonist                     | Semaglutide             | General              | Neutral to Small Increase              | Small Decrease                         | Small to Moderate Decrease                     |
| Liraglutide                                | LEADER[13]              | Improved vs. Placebo | Improved vs. Placebo                   | Improved vs. Placebo                   |                                                |

Table 3: Key Adverse Events

| Drug Class                                 | Drug                    | Trial                           | Hypoglycemia (Drug vs. Placebo)        | Heart Failure (Drug vs. Placebo)      | Bone Fractures (Drug vs. Placebo)   | Gastrointestinal Hemorrhage (Drug vs. Placebo) |
|--------------------------------------------|-------------------------|---------------------------------|----------------------------------------|---------------------------------------|-------------------------------------|------------------------------------------------|
| Dual PPAR- $\alpha/\gamma$ Agonist         | Aleglitazar 150 $\mu$ g | AleCardio[14]                   | Increased                              | 3.4% vs. 2.8%                         | Increased[2]                        | 2.4% vs. 1.7%                                  |
| Aleglitazar 150 $\mu$ g                    | Pooled Analysis[5]      | 7.8% vs. 1.7%                   | No reports of congestive heart failure | Not Reported                          | Not Reported                        |                                                |
| Thiazolidinedione (PPAR- $\gamma$ Agonist) | Pioglitazone            | General[1]                      | Low risk as monotherapy                | Increased risk                        | Increased risk                      | Not a commonly reported side effect            |
| SGLT2 Inhibitor                            | Canagliflozin           | CANVAS[15]                      | Low risk                               | 33% risk reduction in hospitalization | Increased risk of amputation        | Not a commonly reported side effect            |
| Dapagliflozin                              | DECLARE-TIMI 58[16]     | Less frequent than placebo      | Reduction in hospitalization           | No difference                         | Not a commonly reported side effect |                                                |
| GLP-1 Receptor Agonist                     | Semaglutide             | SUSTAIN-6[10]                   | 8.3-10.7% vs. 5.3%                     | Not Reported                          | Not Reported                        | Nausea was common                              |
| Liraglutide                                | LEADER[17]              | Severe hypoglycemia more common | Non-significant reduction in           | Not Reported                          | Acute gallstone disease             |                                                |

|              |                 |             |
|--------------|-----------------|-------------|
| with placebo | hospitalization | more common |
|--------------|-----------------|-------------|

---

## Experimental Protocols

### Aleglitazar: AleCardio Trial (NCT01042769)[14][18]

- Objective: To determine if **Aleglitazar** reduces cardiovascular morbidity and mortality in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[18]
- Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[14][18]
- Participants: 7,226 patients hospitalized for ACS (myocardial infarction or unstable angina) with type 2 diabetes.[14][18]
- Intervention: **Aleglitazar** 150 µg daily or placebo, in addition to standard medical therapy.[14]
- Primary Efficacy Endpoint: Time to the first event of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]
- Principal Safety Endpoints: Hospitalization due to heart failure and changes in renal function. [14]
- Inclusion Criteria (General): Hospitalization for ACS with established or newly diagnosed type 2 diabetes.[19]
- Exclusion Criteria (General): Specific contraindications to the study drug or conditions that could interfere with the study's conduct or interpretation.[19]

### Aleglitazar: SYNCHRONY Trial (NCT00388518)[6]

- Objective: To establish the glucose-lowering and lipid-modifying effects, and safety profile of **Aleglitazar**.[6]
- Design: Phase 2, randomized, double-blind, dose-ranging study with an open-label comparator.[6]
- Participants: 332 patients with type 2 diabetes (drug-naive or on ≤2 oral agents).[6]

- Intervention: **Aleglitazar** (50 µg, 150 µg, 300 µg, or 600 µg daily), placebo, or open-label pioglitazone 45 mg daily for 16 weeks.[6]
- Primary Efficacy Endpoint: Change in glycosylated hemoglobin (HbA1c) concentration from baseline to the end of treatment.[6]
- Secondary Endpoints: Changes in lipid profiles and other safety parameters.[6]

## Signaling Pathways and Experimental Workflows

### **Aleglitazar and Pioglitazone: PPAR Signaling Pathway**

**Aleglitazar** acts as a dual agonist for both PPAR- $\alpha$  and PPAR- $\gamma$ , while pioglitazone is a selective PPAR- $\gamma$  agonist. Activation of these nuclear receptors leads to the regulation of genes involved in glucose and lipid metabolism.[20]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pharmacytimes.com](http://pharmacytimes.com) [pharmacytimes.com]
- 2. Exposure and response analysis of aleglitazar on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [vrn.nl](http://vrn.nl) [vrn.nl]

- 4. [vectormine.com](http://vectormine.com) [vectormine.com]
- 5. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist aleglitazar on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- 8. First Results from Phase 3 CANVAS Trial Show Canagliflozin as Add-on Therapy to Insulin Lowered Blood Sugar Levels in Patients with Type 2 Diabetes at an Elevated Risk for Cardiovascular Disease [jnjb.com]
- 9. [diabetesjournals.org](http://diabetesjournals.org) [diabetesjournals.org]
- 10. [diabetesonthenet.com](http://diabetesonthenet.com) [diabetesonthenet.com]
- 11. [ajmc.com](http://ajmc.com) [ajmc.com]
- 12. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor  $\alpha/\gamma$  agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [diabetesjournals.org](http://diabetesjournals.org) [diabetesjournals.org]
- 14. Effect of aleglitazar on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Janssen reports positive results from CANVAS programme of canagliflozin - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. [adameetingnews.org](http://adameetingnews.org) [adameetingnews.org]
- 17. [diabetesonthenet.com](http://diabetesonthenet.com) [diabetesonthenet.com]
- 18. [scholars.mssm.edu](http://scholars.mssm.edu) [scholars.mssm.edu]
- 19. [cvia-journal.org](http://cvia-journal.org) [cvia-journal.org]
- 20. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- To cite this document: BenchChem. [A Meta-Analysis of Aleglitazar's Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3328504#a-meta-analysis-of-aleglitazar-s-clinical-trial-data>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)